molecular formula C18H16F3NO2 B5197530 6-ethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one

6-ethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B5197530
M. Wt: 335.3 g/mol
InChI Key: DOZXCWBGMOKMHX-UHFFFAOYSA-N
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Description

6-ethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that features a quinolinone core structure. The presence of the trifluoromethyl group and the ethoxy substituent makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinolinone derivatives.

    Substitution: Formation of substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

6-ethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol

Uniqueness

6-ethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one is unique due to its combination of a quinolinone core with both an ethoxy and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-ethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2/c1-2-24-11-7-8-16-14(9-11)13(10-17(23)22-16)12-5-3-4-6-15(12)18(19,20)21/h3-9,13H,2,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZXCWBGMOKMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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